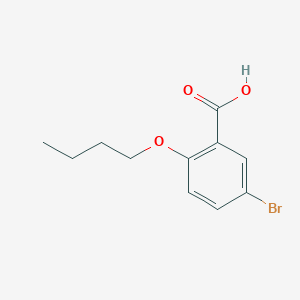

5-Bromo-2-butoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-butoxybenzoic acid (5-BBBA) is a versatile organic compound that has a wide range of applications in the scientific field. It is a brominated derivative of benzoic acid, and is a colorless, crystalline solid. 5-BBBA has been used in the synthesis of organic compounds and in various research applications such as drug delivery, gene therapy and tissue engineering.

科学的研究の応用

Metabolic Pathways

Research involving 5-Bromo-2-butoxybenzoic acid's analogues, such as 4-Bromo-2,5-dimethoxyphenethylamine, has been explored to understand their metabolism in different species, including humans. The metabolic pathways, which involve oxidative deamination and demethylation processes, are crucial for assessing potential toxic effects and interspecies differences in drug metabolism (Carmo et al., 2005).

Structural Characterization

Structural characterization of similar bromobenzoic acid derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, has been conducted to facilitate the development of medicaments. The structural identification using Mass Spectrometry is a critical step in synthesizing new pharmaceutical compounds (Xu Dong-fang, 2000).

Synthesis of Derivatives

Research in synthesizing derivatives of bromobenzoic acids, like 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has been essential for the development of potential pharmaceutical agents. The synthesis process involves complex reactions like carboxylation and provides insights into the creation of new drugs (Khalifa et al., 1982).

Molecular Recognition Studies

Studies on molecular recognition involving derivatives of dihydroxybenzoic acid, akin to this compound, reveal the complex interactions at the molecular level. Such research is pivotal for understanding how molecular assemblies form and function (Varughese & Pedireddi, 2006).

Antipsychotic Agent Development

The development of antipsychotic agents using bromobenzoic acid derivatives demonstrates the pharmaceutical potential of these compounds. Research in this area focuses on synthesis and testing of derivatives to explore their efficacy as inhibitors of certain biological targets (Högberg et al., 1990).

Isolation from Natural Sources

Derivatives of bromobenzoic acids, similar to this compound, have been isolated from natural sources like red algae. Such compounds have been studied for their structural properties and potential biological activities (Zhao et al., 2004).

作用機序

Target of Action

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that brominated benzoic acid derivatives can undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Brominated compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and shown to have a short elimination half-life and good dose-linear pharmacokinetic profile . It’s distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney .

生化学分析

Biochemical Properties

5-Bromo-2-butoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as α-glucosidase, where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s activity and potential therapeutic applications. The compound’s ability to inhibit specific enzymes makes it valuable in research focused on metabolic pathways and disease mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α-glucosidase can affect glucose metabolism, which is vital for understanding diabetes and other metabolic disorders . Additionally, the compound’s impact on gene expression can provide insights into its potential therapeutic uses and toxicological effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular responses, making it a valuable tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in inhibiting α-glucosidase highlights its impact on carbohydrate metabolism, which is essential for understanding metabolic diseases and developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions influence the compound’s accumulation and effects in different cellular compartments, providing insights into its biological activity and potential therapeutic uses.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

5-bromo-2-butoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXOVWCSSBXAIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366433 |

Source

|

| Record name | 5-bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60783-92-8 |

Source

|

| Record name | 5-bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)